molecular formula C12H13NO3 B1311034 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid CAS No. 867329-99-5

3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

Cat. No.: B1311034
CAS No.: 867329-99-5
M. Wt: 219.24 g/mol
InChI Key: FBSKZMIDVIXNCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with 2-pyrrolidinone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the pyrrolidinone attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pyrrolidinone ring and benzoic acid moiety play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • 3-[(2-oxopyrrolidin-1-yl)methyl]phenylacetic acid
  • 3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
  • 3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile

Comparison: 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid is unique due to its specific combination of a benzoic acid moiety and a pyrrolidinone ring. This structure imparts distinct chemical and biological properties, such as enhanced binding affinity to certain enzymes and receptors. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Biological Activity

3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid is a compound of interest due to its potential biological activities. It belongs to the class of benzoic acid derivatives, which are known for various pharmacological effects. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3

This compound features a benzoic acid moiety linked to a pyrrolidine derivative, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study focused on various benzoic acid derivatives demonstrated that compounds with similar structures to this compound showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Benzimidazole Derivative62.5S. aureus
γ-amino Acid Derivative31.25E. coli

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of benzoic acid derivatives have been explored in various cancer cell lines. In vitro studies have shown that certain derivatives can inhibit cell proliferation, suggesting potential applications in cancer therapy . The mechanism of action may involve the induction of apoptosis or inhibition of key signaling pathways.

Case Study: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of several benzoic acid derivatives, including this compound, on human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. In silico studies suggest that it can bind to proteins involved in apoptosis and cell cycle regulation . Additionally, its structural similarity to other active compounds implies that it may modulate enzyme activities or receptor interactions.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption and distribution profiles in animal models, although further investigations are necessary to assess long-term toxicity and metabolic stability .

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
BioavailabilityTBD
Half-lifeTBD

Properties

IUPAC Name

3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-5-2-6-13(11)8-9-3-1-4-10(7-9)12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSKZMIDVIXNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427861
Record name 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867329-99-5
Record name 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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